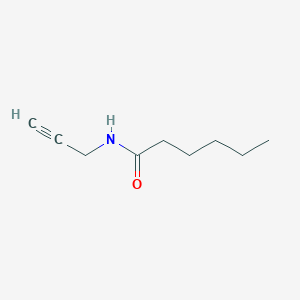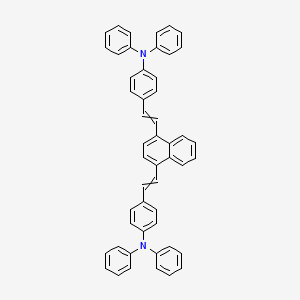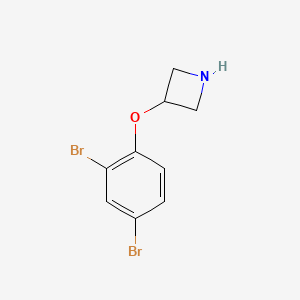
3-(2,4-Dibromophénoxy)azétidine
Vue d'ensemble
Description
3-(2,4-Dibromophenoxy)azetidine is a chemical compound with the molecular formula C9H9Br2NO and a molecular weight of 306.98 g/mol .
Synthesis Analysis
Azetidines can be synthesized through various methods. One such method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . Another method involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .
Molecular Structure Analysis
The molecular structure of 3-(2,4-Dibromophenoxy)azetidine is based on the azetidine core, a four-membered nitrogen-containing heterocycle . The azetidine ring is functionalized with a 2,4-dibromophenoxy group .
Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which is driven by the considerable ring strain of the four-membered heterocycle . They can undergo various reactions, including ring contraction, cycloaddition reactions, C–H activation, coupling with Grignard reagents, and strain-release homologation .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2,4-Dibromophenoxy)azetidine include its molecular formula (C9H9Br2NO) and molecular weight (306.98 g/mol) . More specific properties such as melting point, boiling point, and density were not found in the retrieved information.
Applications De Recherche Scientifique
Synthèse d'azétidines fonctionnalisées
La réaction d'aza-Paternò–Büchi est une méthode notable pour la synthèse d'azétidines fonctionnalisées. Cette réaction implique une photocycloaddition [2 + 2] entre une imine et une composante alcène, qui peut être utilisée pour créer des azétidines avec divers substituants . Le composé 3-(2,4-dibromophénoxy)azétidine pourrait potentiellement servir de substrat dans de telles réactions, conduisant au développement de nouvelles molécules à base d'azétidine avec des activités biologiques diverses.
Chimie médicinale
Les azétidines sont connues pour être présentes dans plusieurs molécules bioactives et produits naturels. L'incorporation d'azétidines dans des échafaudages pharmaceutiques peut conduire à des propriétés pharmacocinétiques améliorées . This compound pourrait être utilisé pour synthétiser de nouveaux composés qui pourraient présenter des effets bénéfiques en tant qu'agents thérapeutiques potentiels.
Synthèse organique
En synthèse organique, les azétidines offrent une structure cyclique à quatre chaînons unique qui est plus stable que les aziridines mais plus réactive que les pyrrolidines. Cet équilibre permet une manipulation facile et une réactivité unique dans des conditions appropriées . This compound pourrait être utilisé dans diverses transformations organiques, exploitant sa tension cyclique pour la fonctionnalisation des liaisons.
Synthèse des polymères
Les azétidines ont des applications dans la synthèse des polymères en raison de leur capacité à subir une polymérisation par ouverture de cycle. Le cycle tendu des azétidines peut être ouvert avec des nucléophiles carbonés, conduisant à la formation de polymères aux propriétés uniques . This compound pourrait être un monomère dans la synthèse de nouveaux polymères.
Découverte de médicaments
Le motif structurel des azétidines est considéré comme privilégié en chimie médicinale. This compound pourrait être utilisé comme bloc de construction dans la découverte de médicaments, contribuant à la synthèse de composés ayant des activités pharmacologiques potentielles .
Modèles chiraux
Les azétidines peuvent servir de modèles chiraux en synthèse asymétrique en raison de leur structure tridimensionnelle bien définie. This compound pourrait être utilisé pour induire la chiralité dans les composés synthétiques, ce qui est crucial pour l'activité de nombreux médicaments .
Orientations Futures
Mécanisme D'action
Mode of Action
It is known that azetidines, the class of compounds to which 3-(2,4-Dibromophenoxy)azetidine belongs, can be used to synthesize functionalized polyamines through anionic and cationic ring-opening polymerization . .
Biochemical Pathways
Azetidines have been used in the synthesis of polyamines, which are involved in various biochemical pathways . .
Pharmacokinetics
Studies have shown that the incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic properties . .
Propriétés
IUPAC Name |
3-(2,4-dibromophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVDOMWGHVFNMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101304161 | |
| Record name | 3-(2,4-Dibromophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219960-98-1 | |
| Record name | 3-(2,4-Dibromophenoxy)azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,4-Dibromophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



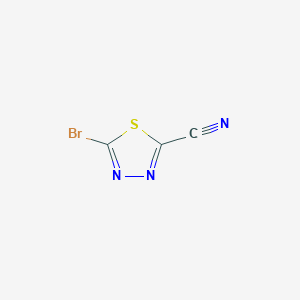

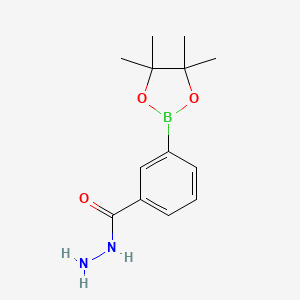
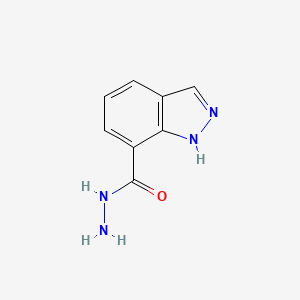


![2-Propenoic acid, 3-[4-[(3,4-difluorophenyl)methoxy]phenyl]-](/img/structure/B1394569.png)

![(4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B1394572.png)

![2-Fluoro-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1394577.png)

